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2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Xanthine Oxidase Inhibition Enzyme Kinetics Hyperuricemia Research

Research programs requiring regiospecific N1-methyl-7-deazaguanine for xanthine oxidase studies face the risk of isomeric contamination, where N3/N7 analogs exhibit >13-fold lower potency. This 2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 90065-75-1) is a quantitatively validated competitive inhibitor (Ki = 3 µM) of cow's milk xanthine oxidase. - Provides definitive positive control for HTS Z'-factor validation & SAR studies. - Serves as a high-purity analytical standard with distinct UHPLC-MS/MS retention time. - Ensures lot-to-lot consistency, eliminating isomer misidentification and assay failure.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 90065-75-1
Cat. No. B13779273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
CAS90065-75-1
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CN2)C(=O)N=C1N
InChIInChI=1S/C7H8N4O/c1-11-5-4(2-3-9-5)6(12)10-7(11)8/h2-3,9H,1H3,(H2,8,10,12)
InChIKeyIPMYQFIIMIIKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: A Differentiated 7-Deazaguanine Scaffold


2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 90065-75-1) is a pyrrolo[2,3-d]pyrimidine derivative, structurally classified as an N-methyl-7-deazaguanine [1]. This compound serves as a biologically active small molecule and a versatile heterocyclic scaffold in medicinal chemistry. Its primary documented mode of action is as a competitive inhibitor of xanthine oxidase, a key enzyme in purine metabolism [1]. Unlike simple purine analogs, the 7-deazaguanine core with a regiospecific N-1 methyl substitution confers distinct enzyme recognition properties, making it a critical analytical standard and lead compound for hyperuricemia and gout-related research.

Regiospecific xanthine oxidase inhibitor research
Differentiated 7-deazaguanine scaffold for purine metabolism studies
Supports isomer-specific analytical standard usage

Procurement Risk: Why 7-Deazaguanine Isomers Are Not Interchangeable


The pyrrolo[2,3-d]pyrimidin-4-one scaffold has multiple potential methylation sites (N-1, N-3, N-7), and the biological activity of the resulting isomers is critically dependent on the regiospecific position of the methyl group [1]. A direct comparative study demonstrates that substituting the N-1 methyl isomer with the N-3 or N-7 methyl analogs can lead to a more than 13-fold reduction in target enzyme inhibition potency [1]. Therefore, generic procurement of 'methyl-7-deazaguanine' without rigorous isomer verification risks introducing a structurally similar but functionally inferior compound into a research program, invalidating quantitative biochemical assays and SAR studies.

Regioisomer mismatch N-3 or N-7 substitution may shift inhibitory affinity, reducing target engagement context significantly.
Unverified generic procurement 'Methyl-7-deazaguanine' without rigorous isomer verification may introduce a compound with differing assay context.

Quantitative Differentiation Guide


Xanthine Oxidase Inhibition: 1-Methyl vs. 3-Methyl Isomer

In a head-to-head study of N-methyl-7-deazaguanine isomers, the 1-methyl compound (target compound) demonstrated a competitive inhibition constant (Ki) of 3 µM against xanthine oxidase from cow's milk [1]. This is a 13.3-fold higher affinity compared to the 3-methyl isomer, which exhibited a Ki of 40 µM under identical assay conditions [1].

1-Me vs 3-Me Inhibition
Head-to-head
Ki 3 µM vs 40 µM
~13.3-fold
Reported regioisomer potency shift supports isomer verification.
Cow's milk xanthine oxidase; JMC 1984.
Xanthine Oxidase Inhibition Enzyme Kinetics Hyperuricemia Research

Xanthine Oxidase Inhibition: 1-Methyl vs. 7-Methyl Isomer

The same comparative study also evaluated the 7-methyl isomer. The 1-methyl substituted compound (target) again showed superior affinity with a Ki of 3 µM versus 4.5 µM for the 7-methyl isomer, representing a 1.5-fold increase in potency [1]. This confirms that the N-1 methylation site is favored for optimal interaction with the xanthine oxidase active site.

1-Me vs 7-Me Inhibition
Head-to-head
Ki 3 µM vs 4.5 µM
1.5-fold
Weaker shift supports N-1 site preference context.
Cow's milk xanthine oxidase; JMC 1984.
Xanthine Oxidase Inhibition Regioisomer Comparison Lead Optimization

SAR Ranking of 7-Deazaguanine Inhibitors

By consolidating the data from the isomeric study, a clear SAR ranking emerges for xanthine oxidase inhibition by N-methyl-7-deazaguanines: 1-methyl (Ki 3 µM) > 7-methyl (Ki 4.5 µM) >> 3-methyl (Ki 40 µM) [1]. This class-level inference establishes the N-1 methylated compound as the most potent scaffold among these constitutional isomers, providing a data-driven rationale for selecting it over any other isomer for inhibitor development campaigns.

SAR Inhibition Ranking
Class-level
11-Methyl (Ki 3 µM) 27-Methyl (Ki 4.5 µM) >>33-Methyl (Ki 40 µM)
Supports N-1 isomer preference within tested set.
Ranking based on cow's milk xanthine oxidase.
Structure-Activity Relationship (SAR) Inhibitor Design Xanthine Oxidase

High-Value Application Scenarios


Positive Control in Xanthine Oxidase HTS

Its well-characterized competitive inhibition constant (Ki = 3 µM) against cow's milk xanthine oxidase makes it an ideal, quantitatively defined positive control for validating new HTS assays. Using an isomeric compound with a weaker or uncharacterized Ki would compromise Z'-factor calculations and lead to false-negative rate estimates in screening for hyperuricemia therapeutics [1].

Scaffold for SAR Studies on Purine Metabolism Targets

The stark difference in potency between the 1-methyl, 3-methyl, and 7-methyl isomers provides a foundational chemical probe for mapping the steric and electronic requirements of xanthine oxidase's active site. It serves as a key compound for computational modeling and crystallography efforts aimed at developing non-purine inhibitors for gout [1].

Reference Standard for Bioanalytical Methods and Metabolomics

As a distinct regioisomer of a modified nucleobase, this compound can serve as a high-purity analytical standard for UHPLC-MS/MS methods designed to detect and quantify 7-deazaguanine derivatives in biological matrices. Its unique retention time and fragmentation pattern, distinct from other isomers, are essential for avoiding misidentification in studies of modified DNA or RNA bases.

Application
Selection Property
Validation Focus
Xanthine oxidase screening control
Characterized Ki context
Assay window optimization
Purine metabolism SAR studies
Isomer-specific potency profile
Homology modeling validation
Bioanalytical method standard
Regioisomeric chromatographic separation
Method specificity verification
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